molecular formula C18H14Cl2N2O B6106517 3,4-dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide

3,4-dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide

Cat. No.: B6106517
M. Wt: 345.2 g/mol
InChI Key: ASVQMGONRMMRFO-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide is an organic compound with the molecular formula C18H14Cl2N2O. This compound is characterized by the presence of two chlorine atoms on the benzene ring and a pyrrole moiety attached to the benzyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-(1H-pyrrol-1-yl)benzylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,4-Dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzamide: Lacks the pyrrole moiety, making it less versatile in certain chemical reactions.

    N-Benzylbenzamide: Does not have the chlorine atoms or the pyrrole moiety, resulting in different chemical properties.

    4-(1H-Pyrrol-1-yl)benzylamine: Contains the pyrrole moiety but lacks the benzamide structure.

Uniqueness

3,4-Dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide is unique due to the combination of the dichlorobenzamide and pyrrole moieties, which confer distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

3,4-dichloro-N-[(4-pyrrol-1-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O/c19-16-8-5-14(11-17(16)20)18(23)21-12-13-3-6-15(7-4-13)22-9-1-2-10-22/h1-11H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVQMGONRMMRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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